Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate

Lipophilicity Drug design Physicochemical properties

Fragment-based drug discovery demands chiral, hydrolytically stable building blocks with orthogonal handles-yet most commercial analogs lack stereochemical diversity or require cumbersome protecting group strategies. This 1,2,4-oxadiazole-3-carboxylate solves both: • Free primary amine enables direct amide coupling without deprotection-reducing synthetic cycle time. • Chiral 1-amino-3-methylbutyl side chain introduces leucine-like branching (XLogP3 1.3) for probing hydrophobic subpockets. • Oxadiazole core resists esterase/peptidase hydrolysis while maintaining conformational similarity to peptide backbones (TPSA 91.2 Ų).

Molecular Formula C10H17N3O3
Molecular Weight 227.26 g/mol
Cat. No. B13287273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC10H17N3O3
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C(CC(C)C)N
InChIInChI=1S/C10H17N3O3/c1-4-15-10(14)8-12-9(16-13-8)7(11)5-6(2)3/h6-7H,4-5,11H2,1-3H3
InChIKeyHALDXBKJVBMFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate: Structural Profile & Class Identity


Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate (free base CAS 1566466-50-9; hydrochloride salt CAS 1803603-90-8) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom [1]. The compound features a C3 ethyl ester moiety and a C5 substituent bearing a chiral primary amine attached to a branched 3-methylbutyl side chain. This scaffold is recognized in medicinal chemistry as a non-classical bioisostere for ester and amide functionalities, conferring superior hydrolytic stability compared to conventional ester-containing compounds . The compound is commercially available through Enamine (catalog EN300-186769 / EN300-186770) and authorized distributors at ≥95% purity .

Workflow
Orthogonal free amine and ethyl ester enable sequential derivatization without additional protection–deprotection steps
Selection
Branched 3-methylbutyl side chain provides a stereogenic center for chiral SAR exploration
Use Context
1,2,4-oxadiazole ring may offer hydrolytic stability as a reported ester/amide bioisostere

Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate: Analog Replacement Limitations


Substitution with the nearest in-class analogs—such as ethyl 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylate or ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate—fundamentally alters the physicochemical and structural properties of the resultant molecule when this building block is incorporated into a larger synthetic sequence. The target compound's branched 3-methylbutyl side chain introduces a stereogenic center at C1' of the aminoalkyl substituent and increases both lipophilicity (XLogP3-AA = 1.3) and rotatable bond count (n = 6) relative to the linear-chain comparators (XLogP3-AA = 0 to −0.4; rotatable bonds = 4–5) [1]. These differences directly affect downstream molecular properties such as log D, target binding conformations, and metabolic stability profiles [2]. In any structure–activity relationship (SAR) campaign, replacing a branched, chiral aminoalkyl substituent with a linear or truncated analog invalidates prior optimization data and may produce divergent pharmacological outcomes.

Analog side-chain mismatch
Linear aminoalkyl analogs lack branched chirality and may shift lipophilicity-dependent SAR, altering binding profiles
Protecting group penalty
Boc-protected or carboxylic acid variants require additional synthetic steps, reducing library synthesis efficiency
Conformational space reduction
Smaller side chains lower rotatable bond count, potentially limiting exploration of sterically demanding binding pockets

Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate: Quantitative Differentiation Evidence


Lipophilicity Differentiation vs. Closest Analogs

The target compound exhibits an XLogP3-AA value of 1.3, which is 1.3 log units higher than the 1-aminoethyl analog (XLogP3-AA = 0.0) and 1.7 log units higher than the aminomethyl analog (XLogP3-AA = −0.4). This lipophilicity elevation is quantitatively consistent with the addition of two methylene units and a methyl branch in the side chain [1]. In the context of the AstraZeneca matched-pair analysis of 1,2,4- vs. 1,3,4-oxadiazole isomers, a difference of one order of magnitude in log D was shown to produce significant divergences in metabolic stability, hERG inhibition, and aqueous solubility [2].

Lipophilicity vs. Analogs
Class-level inference
XLogP3-AA 1.3 (target) vs. 0.0 and −0.4 (1-aminoethyl and aminomethyl analogs)
Higher lipophilicity may support membrane permeability profiling in lead optimization
Cross-study comparable; verify in specific assay context
Lipophilicity Drug design Physicochemical properties

Molecular Weight & Rotatable Bond Differentiation

With a molecular weight of 227.26 g/mol and 6 rotatable bonds, the target compound is 42.08 g/mol heavier and possesses 1–2 additional rotatable bonds compared to the 1-aminoethyl analog (185.18 g/mol; 4 rotatable bonds) and the aminomethyl analog (171.15 g/mol; 4 rotatable bonds) [1]. The increased conformational flexibility (6 vs. 4 rotatable bonds) expands the number of energetically accessible conformers, which can be beneficial for interrogating binding pockets with higher steric and stereoelectronic demands but may also incur an entropic penalty upon target binding. This molecular weight range (200–250 Da) is consistent with fragment-like chemical space boundaries commonly employed in fragment-based drug discovery (FBDD) campaigns [2].

MW & Rotatable Bonds
Class-level inference
227.26 g/mol, 6 rot. bonds vs. 185.18/171.15 g/mol with 4 rot. bonds (linear analogs)
Extended conformational space may suit fragment-based interrogation of demanding pockets
Computed properties; confirm synthetic accessibility
Molecular weight Conformational flexibility Fragment-based drug design

TPSA Conservation Across Oxadiazole Analogs

The TPSA value is identical (91.2 Ų) across the target compound, the 1-aminoethyl analog, and the aminomethyl analog, despite substantial differences in molecular weight and lipophilicity [1]. This TPSA value is below the commonly cited 140 Ų threshold for oral bioavailability and below the 90 Ų threshold desirable for CNS penetration [2]. The decoupling of TPSA from lipophilicity means that the target compound delivers increased log P without proportionally increasing polar surface area—a favorable physicochemical profile for optimizing membrane permeability while maintaining oral absorption potential.

TPSA Conservation
Class-level inference
91.2 Ų identical across target and aminoalkyl analogs
Modulation of lipophilicity without altering TPSA may support oral/CNS design exploration
Class-level attribute; validate permeability in target series
Polar surface area Membrane permeability Blood-brain barrier

Metabolic Stability via Oxadiazole Bioisostere

The 1,2,4-oxadiazole ring is established as a non-classical bioisostere for ester and amide functionalities, with the oxadiazole fragment being stable to esterase-mediated hydrolysis, unlike conventional ester groups that are rapidly cleaved in vivo . In a systematic study of 1,2,4-oxadiazoles as ester bioisosteres against 15 human rhinovirus serotypes, oxadiazole-containing compounds retained antiviral activity while demonstrating resistance to hydrolytic degradation [1]. Specifically for the 1,2,4-oxadiazole isomer, matched-pair analysis from the AstraZeneca compound collection demonstrated that the 1,2,4-oxadiazole ring provides metabolic stability advantages over the corresponding ester, though the 1,3,4-isomer showed an order of magnitude lower log D and further improvements in metabolic stability and hERG profile [2].

Metabolic Stability (Bioisostere)
Class-level inference
1,2,4-oxadiazole ring reported resistant to esterase hydrolysis (class-level)
Reported stability may support metabolic optimization in ester-containing lead series
No direct matched-pair data for this exact compound; review required
Metabolic stability Bioisostere Esterase resistance

Chiral Branching vs. Linear Analogs

The target compound possesses a stereogenic center at the C1' carbon of the 1-amino-3-methylbutyl substituent, a feature absent in the achiral aminoethyl, 2-aminoethyl, and aminomethyl analogs [1]. The isobutyl-type branching (—CH₂CH(CH₃)₂) introduces a steric profile and chiral recognition element that cannot be achieved with linear n-alkyl amino substituents. In the 1,2,4-oxadiazole class, Palazzo et al. demonstrated that the nature of the aminoalkyl substituent dramatically influences pharmacological properties, with branched-chain aminoalkyl derivatives exhibiting distinct anticonvulsant profiles compared to their straight-chain counterparts [2].

Chiral Branching vs. Linear
Class-level inference
Branched isobutyl-type side chain with chiral C1' center absent in linear analogs
Enables chiral resolution and enantioselective SAR studies
Pharmacological precedent from aminoalkyl-oxadiazole series
Chirality Stereochemistry Structure-activity relationship

Orthogonal Reactivity of Amine and Ester Handles

This compound belongs to the class of orthogonally functionalized 1,2,4-oxadiazole building blocks bearing both a primary amine and an ethyl ester group, enabling sequential chemoselective transformations—amide bond formation at the amine and ester hydrolysis/amidation at the carboxylate position—without requiring additional protection/deprotection steps [1]. Jakopin et al. demonstrated that 3,5-disubstituted 1,2,4-oxadiazoles with protected amine and ester functionalities serve as effective peptidomimetic building blocks, with the oxadiazole ring acting as a conformationally constrained amide bond surrogate . The target compound's free amine (as opposed to Boc-protected analogs) allows direct incorporation into amide coupling reactions, reducing synthetic step count by one deprotection step compared to protected amine building blocks.

Orthogonal Reactivity
Class-level inference
Free amine + ethyl ester; direct amide coupling possible, reducing one deprotection step vs. Boc-protected analogs
May improve synthetic efficiency in library synthesis
Step-count advantage depends on route; confirm with specific building block
Bifunctional scaffold Peptidomimetics Orthogonal protection

Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate: Key Applications


Fragment-Based Lead Generation

The compound's molecular weight (227.26 g/mol) and XLogP3-AA (1.3) place it within the upper range of fragment-like chemical space (MW < 250 Da, ClogP < 3.5), while the conserved TPSA (91.2 Ų) ensures compatibility with oral bioavailability guidelines [1]. Its branched, chiral 3-methylbutyl side chain offers a greater steric and lipophilic profile compared to smaller aminoalkyl analogs, making it the building block of choice for fragments intended to probe hydrophobic subpockets in target proteins. The free primary amine enables direct incorporation into fragment libraries via amide coupling without prior deprotection, reducing synthetic cycle time in high-throughput SAR exploration .

Peptidomimetic Synthesis Using Oxadiazole Bioisostere

The 1,2,4-oxadiazole ring serves as a non-classical bioisostere for amide bonds, providing resistance to hydrolytic enzymes (peptidases, esterases) while maintaining conformational similarity to the peptide backbone [1]. This compound's orthogonal amine and ester functionalities allow sequential coupling to amino acid derivatives at both termini, enabling the construction of oxadiazole-containing peptidomimetics for protease inhibitor development or constrained peptide analog synthesis. The approach is validated by the synthesis of orthogonally protected 3,5-disubstituted 1,2,4-oxadiazole peptidomimetics . The chiral 1-amino-3-methylbutyl side chain additionally introduces a leucine-like (isobutyl) side chain mimic, directly relevant to designing inhibitors of enzymes that recognize Leu residues at the P1 or P1' position.

Ester Bioisostere Replacement for Metabolic Stability

When a lead series suffers from rapid esterase-mediated clearance of an ethyl ester moiety, the 1,2,4-oxadiazole scaffold offers a validated bioisosteric replacement strategy [1]. This specific compound provides the added advantage of a free amine handle for further derivatization, combining metabolic stabilization with synthetic tractability. The approach is supported by the successful deployment of 1,2,4-oxadiazoles as ester bioisosteres in antiviral drug discovery, where oxadiazole-containing analogs retained target potency while demonstrating improved metabolic stability profiles . The compound's molecular property profile (moderate lipophilicity, conserved TPSA) makes it particularly suitable for oral drug candidates where balancing permeability and metabolic stability is critical.

Chiral and Asymmetric Synthesis Applications

The stereogenic center at C1' of the aminoalkyl substituent provides a chiral handle that can be exploited in diastereoselective transformations or resolved to enantiopure building blocks for asymmetric synthesis [1]. This feature is absent in the achiral aminomethyl and 2-aminoethyl analogs. The 3-methylbutyl (isoleucine-side-chain-like) branching pattern mimics the steric profile of proteinogenic amino acid side chains, positioning this compound as a valuable precursor for chiral oxadiazole-containing amino acid analogs. Early pharmacological precedent from the aminoalkyl-1,2,4-oxadiazole series indicates that branched-chain substitution directly influences anticonvulsant and CNS activity profiles, underscoring the importance of this specific substitution pattern for SAR studies .

Application
Selection Property
Validation Focus
Fragment-Based Lead Generation
Branched chiral scaffold with orthogonal handles
Hydrophobic pocket probing and fragment growth compatibility
Peptidomimetic Synthesis
1,2,4-oxadiazole as amide bond bioisostere
Proteolytic stability and conformational mimicry
Ester Bioisostere Replacement
Oxadiazole ring for ester bioisostere replacement
Metabolic stability in target assay
Chiral & Asymmetric Synthesis
Stereogenic center on 3-methylbutyl side chain
Enantioselective coupling and chiral resolution
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